molecular formula C18H19BrN4O B2490768 (2-Bromophenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 2034369-66-7

(2-Bromophenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2490768
CAS RN: 2034369-66-7
M. Wt: 387.281
InChI Key: CEASHDVWGPOCPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves the reductive amination method in the presence of sodium triacetoxyborohydride, yielding various piperazine derivatives. This process is highlighted in studies focused on derivatives with potential anticancer and antituberculosis activities (Mallikarjuna, Padmashali, & Sandeep, 2014). Another study details the design and synthesis of substituted piperazin-1-yl)methanone conjugates, demonstrating the importance of structural modifications for biological activity (Manasa et al., 2020).

Molecular Structure Analysis

Molecular structure characterization is crucial for understanding the compound's interactions and reactivity. For instance, compounds with a piperazin-1-yl)methanone core have been structurally characterized using elemental analysis and spectral studies, providing insights into their chemical behavior and potential biological activities (Mallikarjuna et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often lead to products with significant biological activities. For example, the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been explored for their apoptosis-inducing ability and tubulin polymerization inhibition (Manasa et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are essential for their application in various fields. Although specific data on (2-Bromophenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone were not directly found, studies on similar compounds provide valuable insights into how structural differences impact these properties (Mallikarjuna et al., 2014); (Manasa et al., 2020).

Chemical Properties Analysis

The chemical behavior, including reactivity with other compounds, stability under various conditions, and potential for undergoing chemical transformations, is crucial for developing applications for these compounds. The reactivity of piperazine derivatives, as discussed in the context of their synthesis and structural analysis, underlines the importance of detailed chemical properties analysis (Manasa et al., 2020).

Scientific Research Applications

Anticancer and Antituberculosis Applications

The synthesis of derivatives similar to (2-Bromophenyl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone has led to compounds with significant anticancer and antituberculosis activities. For instance, derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have been synthesized and shown to exhibit in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity against Mycobacterium tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Alzheimer's Disease Therapy

Research on multifunctional amides, including similar piperazinyl methanone compounds, has demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their utility in Alzheimer's disease therapy. These compounds have shown promising activity against acetyl and butyrylcholinesterase enzymes, important targets for Alzheimer's disease treatment (Hassan et al., 2018).

Antimicrobial Activity

Novel derivatives of piperazinyl methanone, including triazole analogues, have been synthesized and evaluated for their antibacterial activity against various human pathogenic bacteria. Compounds with specific substituents on the piperazine ring have shown significant inhibition of bacterial growth, highlighting their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

Antioxidant Properties

The synthesis of brominated derivatives of phenyl)(piperazin-1-yl)methanone has revealed their effective antioxidant power. Studies indicate that these compounds, with multiple phenolic rings and hydroxyl groups, exhibit potent radical scavenging activities, making them promising molecules for antioxidant applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Tubulin Polymerization Inhibition

Research on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates has demonstrated their ability to inhibit tubulin polymerization, a crucial process in cell division. These compounds have shown high cytotoxicity against various cancer cell lines and induced apoptosis, suggesting their potential as chemotherapeutic agents (Manasa et al., 2020).

properties

IUPAC Name

(2-bromophenyl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O/c19-15-4-2-1-3-14(15)18(24)23-11-9-22(10-12-23)17-8-7-16(20-21-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEASHDVWGPOCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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